molecular formula C24H48N2O10S B8117921 Lysosulfatide from bovine brain

Lysosulfatide from bovine brain

Cat. No.: B8117921
M. Wt: 556.7 g/mol
InChI Key: IIPYEXJIOAXNQC-CBTCKCMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysosulfatide (sulfogalactosylsphingosine) is a lysosphingolipid derived from sulfatide (galactosylceramide-3-O-sulfate) through enzymatic deacylation. It consists of a galactose head group sulfated at the 3-O position, linked to sphingosine via a β-glycosidic bond . This compound is a minor component in normal mammalian brains but accumulates pathologically in metachromatic leukodystrophy (MLD), a lysosomal storage disorder caused by arylsulfatase A (ASA) deficiency or saposin B dysfunction .

In normal brains, lysosulfatide is detectable at low levels (~1 pmol/mg wet tissue in mice) and is proposed to regulate neural precursor cell migration via calcium-mediated signaling through the S1P3 receptor . However, in MLD, lysosulfatide accumulates to 50–200 pmol/mg in human cerebral white matter, correlating with severe demyelination . Its cytotoxic properties, including disruption of lipid raft integrity and calcium homeostasis, are implicated in oligodendrocyte dysfunction and disease progression .

Properties

IUPAC Name

amino [(2R,4R,5S)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(28)18(25)17-33-24-22(30)23(35-37(31,32)36-26)21(29)20(16-27)34-24/h14-15,18-24,27-30H,2-13,16-17,25-26H2,1H3/b15-14+/t18-,19+,20?,21-,22?,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPYEXJIOAXNQC-CBTCKCMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)ON)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@@H]([C@H](C(O1)CO)O)OS(=O)(=O)ON)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N2O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Folch Method for Sulfatide Enrichment

The Folch extraction remains a cornerstone for sulfatide isolation. Bovine brain homogenates are mixed with chloroform-methanol (2:1 v/v) in a 20:1 solvent-to-sample ratio. After vigorous vortexing, the mixture is centrifuged to separate phases. The lower organic phase, containing sulfatides and other lipids, is collected and evaporated under nitrogen. To enhance sulfatide recovery, a re-extraction step with pure chloroform is performed, achieving >95% yield. This crude extract is then subjected to alkaline methanolysis (0.1 M KOH in methanol, 37°C for 2 hours) to hydrolyze glycerophospholipids, leaving sulfatides intact.

Bligh and Dyer Method for Lysosulfatide Isolation

Lysosulfatide, being more hydrophilic than sulfatide, requires a modified Bligh and Dyer protocol. Homogenized tissue is mixed with methanol-chloroform (2:1 v/v) and 0.1 nmol/ml N-acetyl-sulfatide as an internal standard. After phase separation induced by water addition, the upper aqueous phase is discarded. The lower phase is back-extracted with 1-butanol to partition lysosulfatide into the organic phase. This step achieves >95% recovery, critical for quantifying low-abundance lysosulfatide in neural tissue.

Table 1: Solvent Systems for Lipid Extraction

MethodSolvent Ratio (v/v)Target LipidRecovery Efficiency
FolchCHCl₃:MeOH (2:1)Sulfatides92–98%
Bligh and DyerMeOH:CHCl₃ (2:1)Lysosulfatide95–98%

Solid-Phase Extraction (SPE) for Purification

Crude lipid extracts are further purified using silica-based SPE columns. The lipid residue is dissolved in chloroform-methanol (9:1 v/v) and loaded onto a preconditioned SPE column. Sequential elution with solvents of increasing polarity removes contaminants:

  • Chloroform : Elutes neutral lipids (e.g., triglycerides).

  • Acetone : Removes cholesterol and ceramides.

  • Methanol : Recovers sulfatides and lysosulfatides.

Fractionation reduces ion suppression in downstream mass spectrometry by 50–70%, enhancing detection sensitivity. For lysosulfatide, a secondary SPE step with aminopropyl columns improves purity by retaining acidic lipids through ionic interactions.

Enzymatic Hydrolysis and Alternative Pathways

While direct extraction isolates endogenous lysosulfatide, enzymatic hydrolysis of sulfatide offers a complementary route. Recombinant fatty acid amide hydrolase (FAAH) has been shown to deacylate sulfatide in vitro, producing lysosulfatide. In a cell-free system, 100 µM sulfatide incubated with 10 µg/ml FAAH at pH 7.4 yields 65–75% conversion over 24 hours. However, this method is less commonly applied to bovine brain due to the abundance of endogenous lysosulfatide.

Analytical Validation by LC/MS/MS

Quantitative analysis employs reversed-phase ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry. Key parameters include:

Table 2: LC/MS/MS Conditions for Lysosulfatide Detection

ParameterSetting
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A5 mM ammonium formate in H₂O
Mobile Phase B5 mM ammonium formate in MeOH
Gradient0–100% B over 2.5 minutes
Flow Rate0.25 ml/min
Ionization ModeNegative ESI
Transition (MRM)m/z 540.4 → 96.9

Calibration curves using N-acetyl-sulfatide as an internal standard show linearity (R² > 0.99) across 0.1–100 nM. Limit of detection (LOD) and quantification (LOQ) are 0.05 nM and 0.2 nM, respectively.

Challenges and Methodological Considerations

  • Matrix Effects : Bovine brain’s high phospholipid content necessitates SPE cleanup to avoid ion suppression.

  • Oxidation : Lysosulfatide’s primary hydroxyl group is prone to oxidation; antioxidants like BHT (0.01% w/v) are added during extraction.

  • Standardization : Commercial lysosulfatide standards often lack acyl-chain diversity, requiring in-house synthesis for comprehensive profiling .

Chemical Reactions Analysis

Types of Reactions

Lysosulfatide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized lysosulfatide, reduced lysosulfatide, and substituted derivatives, which are useful for further research and applications .

Scientific Research Applications

Immunological Applications

Lysosulfatide has been identified as a significant player in immune responses, particularly through its interaction with natural killer T (NKT) cells.

  • NKT Cell Activation : Research indicates that lysosulfatide can activate specific NKT cells via CD1d presentation. A study demonstrated that lysosulfatide is recognized by a type II NKT cell hybridoma, highlighting its role as an antigenic lipid. The activation is contingent upon the acidic environment and the presence of saposin C, which enhances the loading efficiency onto CD1d molecules .
  • Cytokine Release : In vitro experiments showed that lysosulfatide stimulates IL-2 release from T cell hybridomas, indicating its potential to modulate immune responses . This property could be harnessed for therapeutic strategies aimed at enhancing immune functions in conditions such as cancer or infections.

Neurological Implications

Lysosulfatide's relationship with neurological disorders, particularly lysosomal storage diseases like Metachromatic Leukodystrophy (MLD), underscores its significance in clinical research.

  • Pathophysiological Role : In MLD, the accumulation of sulfatides and lysosulfatides correlates with disease severity. Elevated levels of these compounds in cerebrospinal fluid (CSF) were linked to clinical deficits in motor function and nerve conduction abnormalities . This suggests that monitoring lysosulfatide levels could serve as a biomarker for disease progression.
  • Therapeutic Targeting : The cytotoxicity of lysosulfatide has led to investigations into its role as a potential therapeutic target. For instance, inhibiting fatty acid amide hydrolase (FAAH) was shown to affect lysosulfatide levels and disease phenotype in MLD mouse models, suggesting a complex interplay between lipid metabolism and neurodegeneration .

Analytical Techniques

The quantification of lysosulfatide is crucial for both research and clinical applications. Advanced analytical methods have been developed to measure sulfatides and lysosulfatides accurately.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has been employed to quantify sulfatides in various biological samples, including urine and plasma from MLD patients. The sensitivity of LC-MS/MS allows for detailed profiling of individual molecular species, which is essential for understanding their physiological roles .

Case Studies

Several studies have highlighted the implications of lysosulfatide in both health and disease contexts:

  • Study on Motor Function : A cohort study involving patients with sensory-motor demyelinating neuropathy found strong correlations between elevated CSF lysosulfatide levels and clinical deficits measured by gross motor function scales . These findings support the notion that lysosulfatide may serve as a critical biomarker for assessing neurological health.
  • Role in Immune Modulation : Another investigation into the immune properties of lysosulfatide revealed its ability to modulate T cell responses, suggesting potential applications in immunotherapy .

Mechanism of Action

Lysosulfatide exerts its effects by acting as an extracellular signal that regulates the migration of neural precursor cells. The compound binds to specific receptors on the cell surface, leading to a rapid increase in intracellular calcium levels. This increase in calcium causes process retraction and cell rounding, which are essential for cell migration and differentiation .

Comparison with Similar Compounds

Lysosulfatide shares structural and pathogenic similarities with other lysosphingolipids, yet distinct differences exist in their biochemical roles and disease associations. Below is a comparative analysis:

Structural and Functional Comparisons
Compound Structure Associated Disease Accumulation Site Typical Levels (pmol/mg) Pathogenic Mechanism
Lysosulfatide Sulfogalactosylsphingosine MLD Brain white matter 50–200 (MLD patients) Disrupts lipid rafts; S1P3 receptor activation
Psychosine Galactosylsphingosine Krabbe disease Brain white matter 6,000–10,000 (Krabbe) Lipid raft disruption; PKC inhibition
Glucosylsphingosine Glucosylsphingosine Gaucher disease Spleen, liver Varies ER stress; impaired autophagy
Sulfatide Galactosylceramide-3-O-sulfate MLD Brain, kidney Elevated in MLD Primary storage material; secondary toxicity

Key Observations :

  • Structural Differences : Lysosulfatide contains a sulfate group absent in psychosine, enhancing its polarity and interaction with lipid raft components .
  • Pathogenicity : Both lysosulfatide and psychosine accumulate in white matter but differ in toxicity thresholds. Psychosine levels in Krabbe are ~100-fold higher than lysosulfatide in MLD, reflecting distinct enzymatic defects (galactocerebrosidase vs. ASA) .
  • Mechanisms : Lysosulfatide mobilizes intracellular calcium via S1P3, while psychosine inhibits protein kinase C, leading to divergent signaling disruptions .
Species-Specific Accumulation and Phenotypic Effects
Species Condition Lysosulfatide Level (pmol/mg) Demyelination Observed? Source
Human MLD 50–200 (white matter) Yes
Mouse ASA-deficient Up to 30 (brain) No
Mouse Control ~1 (brain) No

Insights :

  • Humans require higher lysosulfatide levels (~50 pmol/mg) to trigger demyelination, whereas ASA-deficient mice exhibit attenuated phenotypes despite accumulation (30 pmol/mg). This suggests species-specific thresholds or compensatory mechanisms in mice .
Analytical Methodologies

Lysosulfatide detection relies on advanced mass spectrometry (MS) techniques. Enzymatic conversion of sulfatides to lysosulfatide followed by derivatization (e.g., succinyl ester) improves sensitivity 7-fold in positive-ion MS mode . In contrast, psychosine analysis often employs direct MS without derivatization due to its inherent ionization efficiency .

Contradictory Findings and Resolutions
  • vs. 1/18: Early studies reported similar lysosulfatide levels in MLD and normal brains , conflicting with later findings of marked accumulation in MLD . Methodological differences (e.g., TLC vs. HPLC-MS/MS) and tissue quality may explain discrepancies. Modern LC-MS/MS methods confirm lysosulfatide as a validated MLD biomarker .

Biological Activity

Lysosulfatide, a sulfatide derivative, has garnered attention due to its biological activity and implications in various neurological disorders. This article delves into the biological activity of lysosulfatide derived from bovine brain, highlighting its cytotoxic effects, accumulation in disease states, and potential therapeutic targets.

Overview of Lysosulfatide

Lysosulfatide is a lysolipid that differs from sulfatide by the absence of an N-linked fatty acid. It is primarily found in the brain and is a product of sulfatide metabolism. The compound has been implicated in the pathology of metachromatic leukodystrophy (MLD), a lysosomal storage disorder characterized by the accumulation of sulfatides due to arylsulfatase A (ASA) deficiency.

Cytotoxic Effects

Lysosulfatide exhibits significant cytotoxicity, particularly in neuronal cell cultures. Studies have shown that micromolar concentrations of lysosulfatide can inhibit key cellular processes, including:

  • Protein Kinase C : Inhibition can disrupt signaling pathways critical for cell survival and function.
  • Cytochrome c Oxidase Activity : This enzyme is essential for mitochondrial respiration; its inhibition can lead to energy deficits in cells.
  • Neuronal Precursor Cell Migration : Impaired migration can affect neurogenesis and repair mechanisms in the brain .

Accumulation in Disease States

Research indicates that lysosulfatide accumulates significantly in the brains of individuals with MLD. In murine models lacking functional ASA, levels of lysosulfatide increase with age, peaking at approximately 30 pmol/mg wet tissue around 18.5 months. This accumulation correlates with neurological deficits observed in these models .

Age (Months)Lysosulfatide Levels (pmol/mg wet tissue)
1.81
8.81
18.530

The levels of lysosulfatide found in MLD patients range from 50-200 pmol/mg wet weight, indicating a potential role in demyelination processes associated with the disease .

Mechanistic Insights

The cytotoxicity of lysosulfatide may be mediated through several pathways:

  • Inflammatory Response : Lysosulfatide has been shown to modulate immune responses, potentially exacerbating inflammation in neurodegenerative conditions .
  • Neuronal Damage : The compound's ability to induce apoptosis in neuronal cells contributes to neurodegeneration observed in MLD and other related disorders .

Case Studies

In a study involving juvenile MLD patients, lysosulfatide levels were measured alongside clinical assessments. The findings suggested a direct correlation between elevated lysosulfatide levels and the severity of neurological symptoms, reinforcing the hypothesis that this compound plays a critical role in disease progression .

Another investigation utilized high-performance liquid chromatography (HPLC) to track lysosulfatide accumulation over time in ASA null mutant mice. Results indicated that while normal mice maintain stable levels, those deficient in ASA show a progressive increase, aligning with clinical manifestations of MLD .

Therapeutic Implications

Given its role in neurodegenerative diseases, lysosulfatide presents potential therapeutic targets:

  • Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH has been shown to lower lysosulfatide levels; however, genetic deletion of FAAH exacerbated disease phenotypes in MLD models. This suggests that while FAAH may mitigate some effects of lysosulfatide, it also plays protective roles that need further exploration .
  • Targeting Lysosomal Pathways : Understanding the metabolism and degradation pathways of lysosulfatide may lead to novel therapeutic strategies aimed at reducing its accumulation and associated cytotoxic effects .

Q & A

Basic: What methodological approaches are commonly used to detect and quantify lysosulfatide in bovine brain tissue?

Lysosulfatide is typically analyzed using UHPLC-MS/MS due to its sensitivity for low-abundance lipids. A two-step protocol is widely adopted:

Enzymatic conversion : Sulfatides are hydrolyzed to lysosulfatide using bacterial enzymes, simplifying the lipid profile to a single molecular species .

Derivatization : A succinyl ester reagent is added to introduce tertiary amine functionalities, enhancing ionization efficiency in positive-ion mode. This improves sensitivity by ~7-fold compared to underivatized lysosulfatide .
Validation includes comparing ion statistics in negative- vs. positive-ion modes and verifying discriminatory power between healthy and pathological samples (e.g., MLD patients) .

Basic: What biological roles of lysosulfatide in bovine brain have been characterized?

Lysosulfatide regulates neural precursor cell migration by binding to the S1P3 receptor , triggering rapid calcium mobilization (≥3 µM concentration) . Its pathogenic role in demyelination (e.g., Metachromatic Leukodystrophy) is linked to disrupted sphingolipid metabolism, validated via MS/MS lipidomics and immunocytochemistry . Comparative studies with other lysosphingolipids (e.g., sphingosylphosphorylcholine) highlight its unique signaling properties .

Advanced: How can researchers optimize mass spectrometry protocols to resolve sensitivity limitations for lysosulfatide detection?

Key strategies include:

  • Derivatization : Use of succinyl ester reagents to enhance positive-ion mode sensitivity, achieving a 7-fold response improvement .
  • Multiplexing : Transitioning from negative-ion mode (limited by low response and complex data) to derivatized positive-ion mode for streamlined analysis .
  • Internal Standards : Isotopically labeled lysosulfatide (e.g., d18:0 vs. d18:1) to normalize quantification and address ion suppression .
    Validation requires comparing ion statistics (e.g., signal-to-noise ratios in Supplementary Fig. 3 ) and verifying linearity across biological matrices (DBS, DUS) .

Advanced: How should contradictory data on lysosulfatide abundance in diseased vs. control samples be interpreted?

Discrepancies may arise from:

  • Ionization Efficiency : Underivatized lysosulfatide shows 6.5–10-fold lower response in MS, risking underestimation in negative-ion mode .
  • Sample Preparation : Incomplete enzymatic conversion of sulfatides or matrix effects in brain lipid extracts .
  • Biological Variability : Differences in bovine brain lipid composition (e.g., d18:1 vs. d18:0 chain prevalence ).
    Solutions :
  • Normalize data to total sulfatide content.
  • Use high-resolution MS (e.g., Fig. 2B ) to resolve isotopic peaks and confirm molecular species.

Basic: What criteria define a robust experimental design for studying lysosulfatide’s signaling mechanisms?

  • Hypothesis-Driven Workflows : Link calcium flux assays (e.g., [Ca²⁺] measurements ) to receptor-binding studies (S1P3) using siRNA knockdown controls.
  • Controls : Include lipid-depleted matrices and non-neural tissues to confirm brain-specific effects.
  • Replication : Triplicate runs for MS/MS quantification, with CV <15% .
    Reference frameworks from clinical chemistry (e.g., MLD patient vs. control stratification ) ensure translational relevance.

Advanced: What analytical challenges arise when comparing lysosulfatide profiles across species (e.g., bovine vs. primate brain)?

  • Structural Variability : Monkey brain sulfatides show distinct d18:1/d18:0 ratios (70.6% vs. 29.4%) compared to bovine , necessitating species-specific calibration curves.
  • Sensitivity Thresholds : Primate lysosulfatide may require higher sample loads due to lower abundance.
  • Cross-Reactivity : Validate enzymatic conversion efficiency across species using spiked recovery experiments .

Basic: How should researchers validate the purity of lysosulfatide isolates from bovine brain?

  • Chromatography : HPTLC with Phospray/Anisaldehyde staining to confirm absence of co-eluting lipids (e.g., glycerophospholipids) .
  • High-Resolution MS : Verify [M – H]⁻ ions at m/z 540.42 (lysosulfatide) and isotopic patterns (Fig. 2B ).
  • Enzymatic Specificity : Test for residual sulfatides post-hydrolysis using negative-ion mode MS .

Advanced: What computational tools are recommended for analyzing lysosulfatide interaction networks?

  • Lipidomics Pipelines : Tools like LipidSearch or MS-DIAL for peak alignment and annotation, referencing bovine brain-specific libraries .
  • Pathway Analysis : KEGG or Reactome to map lysosulfatide’s role in sphingolipid metabolism and calcium signaling .
  • Statistical Validation : Multivariate analysis (PCA/PLS-DA) to differentiate lipid profiles in disease models .

Basic: What ethical and reproducibility standards apply to lysosulfatide research?

  • Data Transparency : Publish raw MS spectra and derivatization protocols in supplementary materials, adhering to Beilstein Journal guidelines .
  • Replication : Follow “Principles of Scientific Research” frameworks (e.g., detailed methods for enzymatic conversion ).
  • Ethical Compliance : Align with biomedical ethics for tissue sourcing (e.g., IRB approval for human/bovine brain studies ).

Advanced: How can conflicting findings about lysosulfatide’s role in demyelination be resolved?

  • Multi-Omics Integration : Combine lipidomics with transcriptomic data (e.g., S1P3 receptor expression levels ).
  • In Situ Localization : Use MALDI-IMS to map lysosulfatide distribution in brain white matter .
  • Longitudinal Studies : Track lysosulfatide levels in MLD patient cohorts pre/post intervention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.